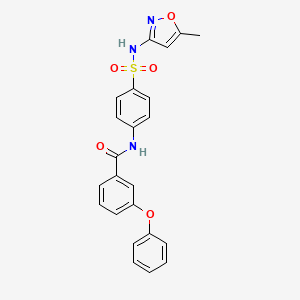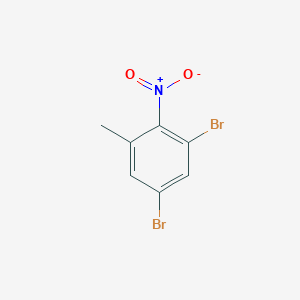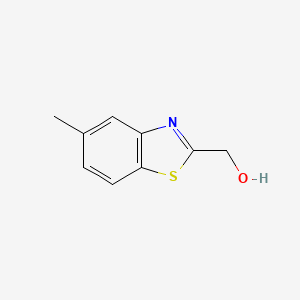
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIP is a sulfonamide derivative and is classified as a selective inhibitor of carbonic anhydrase IX (CAIX). In
Mechanism of Action
CAIX is an enzyme that plays a crucial role in maintaining the pH balance in cancer cells. N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide selectively inhibits CAIX, leading to a decrease in extracellular acidity and an increase in intracellular acidity. This shift in pH balance can lead to the suppression of tumor growth and metastasis.
Biochemical and physiological effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on bone resorption and brain ischemia. This compound has been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in bone resorption. This compound has also been shown to have neuroprotective effects in ischemic stroke models.
Advantages and Limitations for Lab Experiments
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its selective inhibition of CAIX, which can lead to more targeted and effective cancer treatment. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
Future research on N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. Additionally, more studies are needed to explore the effects of this compound on other physiological processes, such as bone resorption and brain ischemia. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and toxicity profile.
In conclusion, this compound (this compound) is a promising therapeutic agent that has gained significant attention in scientific research. This compound has potential applications in cancer treatment, bone resorption, and brain ischemia. Further research is needed to optimize the synthesis method of this compound, improve its solubility and toxicity profile, and explore its potential use in combination with other therapeutic agents.
Synthesis Methods
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with 3-phenoxybenzoyl chloride. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. This compound is a promising therapeutic agent due to its ability to selectively inhibit CAIX, which can lead to the suppression of tumor growth and metastasis.
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCJJOOQDFNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2630917.png)
![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)



![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)

![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)

![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)